4-chloro-2,2,3,3,4,4-hexafluoro-N-(5-methyl-1,3-thiazol-2-yl)butanamide
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Overview
Description
4-chloro-2,2,3,3,4,4-hexafluoro-N-(5-methyl-1,3-thiazol-2-yl)butanamide is a fluorinated organic compound It is characterized by the presence of multiple fluorine atoms, a chlorine atom, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2,2,3,3,4,4-hexafluoro-N-(5-methyl-1,3-thiazol-2-yl)butanamide typically involves the reaction of 4-chloro-2,2,3,3,4,4-hexafluorobutanoic acid with 5-methyl-1,3-thiazol-2-amine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-chloro-2,2,3,3,4,4-hexafluoro-N-(5-methyl-1,3-thiazol-2-yl)butanamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common due to the stability imparted by the fluorine atoms.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) can facilitate hydrolysis.
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, potentially altering the functional groups.
Hydrolysis: 4-chloro-2,2,3,3,4,4-hexafluorobutanoic acid and 5-methyl-1,3-thiazol-2-amine.
Scientific Research Applications
4-chloro-2,2,3,3,4,4-hexafluoro-N-(5-methyl-1,3-thiazol-2-yl)butanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of specialty materials, including fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of 4-chloro-2,2,3,3,4,4-hexafluoro-N-(5-methyl-1,3-thiazol-2-yl)butanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and stability, making it a potent inhibitor or activator of specific pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-2,2,3,3,4,4-hexafluorobutanoic acid
- Hexafluoro-2-propanol
- 1-chloro-3,3,4,4,5,5-hexafluoro-2-methoxycyclopentene
Uniqueness
4-chloro-2,2,3,3,4,4-hexafluoro-N-(5-methyl-1,3-thiazol-2-yl)butanamide is unique due to the combination of its fluorinated butanamide backbone and the thiazole ring. This structure imparts distinct chemical and biological properties, differentiating it from other fluorinated compounds.
Properties
Molecular Formula |
C8H5ClF6N2OS |
---|---|
Molecular Weight |
326.65 g/mol |
IUPAC Name |
4-chloro-2,2,3,3,4,4-hexafluoro-N-(5-methyl-1,3-thiazol-2-yl)butanamide |
InChI |
InChI=1S/C8H5ClF6N2OS/c1-3-2-16-5(19-3)17-4(18)6(10,11)7(12,13)8(9,14)15/h2H,1H3,(H,16,17,18) |
InChI Key |
KQBMHNXXLRIMRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C(C(C(F)(F)Cl)(F)F)(F)F |
Origin of Product |
United States |
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